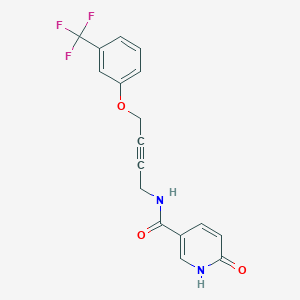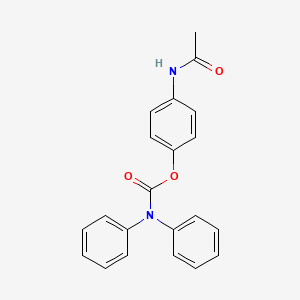
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diisopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diisopropylacetamide is a synthetic organic compound that has been the subject of scientific interest due to its unique chemical structure and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound comprises a core indole structure, a sulfonamide group, and azepane and diisopropylacetamide functional groups, which contribute to its versatile reactivity and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diisopropylacetamide typically involves a multi-step process. A common approach includes:
Starting with the synthesis of 1H-indole-3-sulfonamide as the core structure.
Introduction of the azepane ring through a substitution reaction involving an appropriate azepane derivative.
Addition of the diisopropylacetamide moiety via amide bond formation using diisopropylamine and acylation reagents.
The reaction conditions often involve:
Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Catalysts or reagents like triethylamine or pyridine.
Controlled temperatures ranging from room temperature to reflux conditions, depending on the specific step.
Industrial Production Methods
Scaling up the synthesis for industrial production may require optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow chemistry and high-throughput screening can be employed to streamline the process. Additionally, robust purification methods like recrystallization, chromatography, and distillation are essential to obtain high-quality product.
化学反応の分析
Types of Reactions
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diisopropylacetamide undergoes various chemical reactions, including:
Oxidation: : Typically involves reagents like hydrogen peroxide or potassium permanganate, leading to oxidation of specific functional groups within the molecule.
Reduction: : Can occur through catalytic hydrogenation or the use of reducing agents like sodium borohydride, potentially affecting the sulfonyl group or other reducible sites.
Substitution: : Nucleophilic or electrophilic substitution reactions can introduce or modify functional groups at specific positions on the indole or azepane rings.
Common Reagents and Conditions
Oxidation: : Performed in aqueous or organic solvents, often at mild temperatures (0-50°C) with stirring.
Reduction: : Carried out under atmospheric or increased pressure, using solvents like ethanol or methanol, sometimes with catalytic metals such as palladium.
Substitution: : Requires polar aprotic solvents like dimethylformamide, and conditions may vary based on the nature of the substituents involved.
Major Products Formed
Oxidation: : Products depend on the target functional group but may include sulfoxides or sulfone derivatives.
Reduction: : Typically leads to reduced forms of the initial compound, such as amine or hydroxy derivatives.
Substitution: : Results in new compounds with modified chemical properties, depending on the introduced functional groups.
科学的研究の応用
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diisopropylacetamide has shown significant promise in several research domains:
Chemistry: : Utilized as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Investigated for its potential as a biochemical tool to modulate specific biological pathways or as a probe in cellular assays.
Medicine: : Explored for therapeutic applications, such as targeting specific enzymes or receptors involved in disease pathways, potentially leading to new treatments.
Industry: : Used in the development of specialty chemicals, agrochemicals, or materials with unique properties.
作用機序
The mechanism of action of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diisopropylacetamide depends on its interaction with molecular targets, which can vary based on its application. For instance:
Molecular Targets and Pathways: : It may inhibit or activate enzymes by binding to their active sites, or interact with receptors to modulate signal transduction pathways. Understanding these interactions requires detailed biochemical and molecular studies.
類似化合物との比較
Similar Compounds
N,N-diisopropylacetamide derivatives: : Share the diisopropylacetamide moiety but differ in their core structures and functionalities.
Indole-based sulfonamides: : Have similar indole and sulfonamide groups but may vary in their substituents and overall structure.
Azepane-containing compounds: : Feature the azepane ring but with different functional groups attached.
Uniqueness
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diisopropylacetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity
特性
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O4S/c1-18(2)27(19(3)4)24(29)17-32(30,31)22-15-26(21-12-8-7-11-20(21)22)16-23(28)25-13-9-5-6-10-14-25/h7-8,11-12,15,18-19H,5-6,9-10,13-14,16-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHZGQSQYUEIHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2505227.png)
![5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2505228.png)

![1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol](/img/structure/B2505236.png)
![N-[4-(butan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2505237.png)


![[1,2]Thiazolo[5,4-c]pyridine-3-carbonitrile](/img/structure/B2505240.png)
![ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate](/img/structure/B2505241.png)

![1-(Cyclopropanesulfonyl)-4-[(2,5-dimethylphenyl)methyl]piperazine](/img/structure/B2505244.png)
![3-(4-chlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505246.png)

![[4-(1,1-Difluoroethyl)oxan-4-yl]methyl trifluoromethanesulfonate](/img/structure/B2505250.png)
